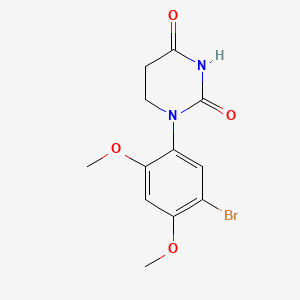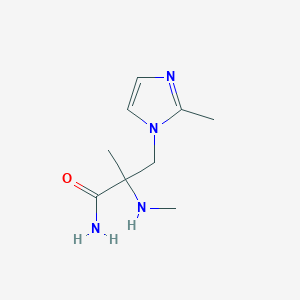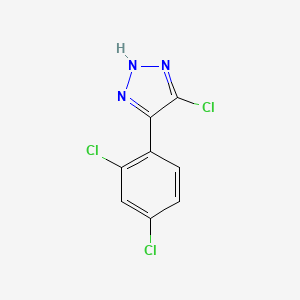
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl chloroacetate, followed by cyclization with sodium azide. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of 4-chloro-5-(2,4-dichlorophenyl)-1,2,3-triazoline.
Substitution: Formation of azido derivatives when reacted with sodium azide.
科学研究应用
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
作用机制
The mechanism of action of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
相似化合物的比较
Similar Compounds
- 4-chloro-3-(2,4-dichlorophenyl)-1H-1,2,3-triazole
- 5-chloro-4-(2,4-dichlorophenyl)-2H-1,2,3-triazole
- 3-chloro-5-(2,4-dichlorophenyl)-1H-1,2,3-triazole
Uniqueness
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions can enhance its stability and make it more effective in certain applications compared to its analogs .
属性
分子式 |
C8H4Cl3N3 |
|---|---|
分子量 |
248.5 g/mol |
IUPAC 名称 |
4-chloro-5-(2,4-dichlorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H4Cl3N3/c9-4-1-2-5(6(10)3-4)7-8(11)13-14-12-7/h1-3H,(H,12,13,14) |
InChI 键 |
XMLRHQXWULLTNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


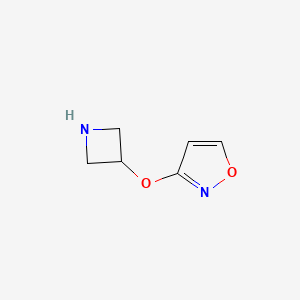
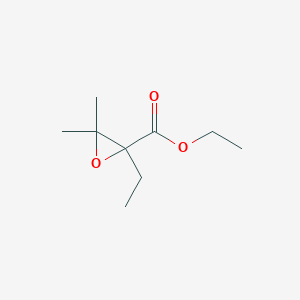
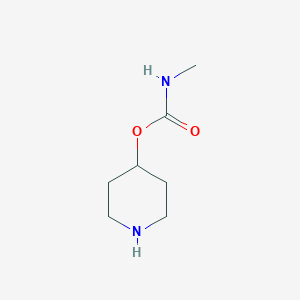

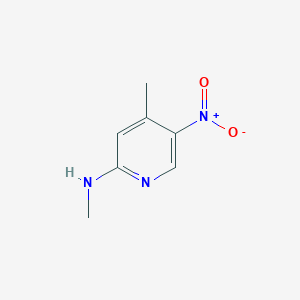
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
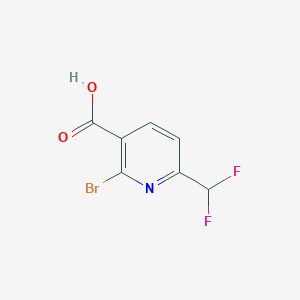
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)
![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)
